Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate
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Description
Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate, also known as ETMN, is an organosulfur compound that has been studied for its potential applications in scientific research. It is a derivative of nicotinic acid, a naturally occurring compound found in many foods, and is used as a precursor to certain drugs. ETMN has been studied for its potential to act as a ligand for certain biological molecules, as well as its potential to act as a catalyst in certain chemical reactions.
Scientific Research Applications
- Application : It serves as a versatile synthetic intermediate for preparing more complex fluorinated compounds. Researchers have explored its use in C–F bond activation, including anionic SN2′-type substitution, cationic SN1′-type substitution, ipso-substitution, and defluorinative functionalization using transition metals or photoredox catalysts .
- Application : Transition metal-catalyzed cycloaddition reactions involving these styrenes enable the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups. These reactions offer a powerful strategy for creating diverse molecular architectures .
- Application : Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate can be hydrolyzed to yield pyridine-3-carboxamide and 6-trifluoromethyl-3-pyridinecarboxylic acid. These derivatives find applications in pharmaceuticals and other fields .
- Application : Investigating the synthesis and properties of aliphatic trifluoromethyl ethers, including those related to our compound, could lead to novel materials, pharmaceuticals, or agrochemicals .
- Application : Researchers might explore the potential of our compound as a scaffold for designing new drugs. The trifluoromethyl group could impart desirable properties such as metabolic stability or improved binding affinity .
Fluorinated Organic Synthesis
Cycloaddition Reactions
Pyridine Derivatives
Aromatic Trifluoromethyl Ethers
Drug Discovery
Materials Science
properties
IUPAC Name |
ethyl 5-carbamothioyl-6-methyl-2-(trifluoromethyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2S/c1-3-18-10(17)7-4-6(9(15)19)5(2)16-8(7)11(12,13)14/h4H,3H2,1-2H3,(H2,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSGOABXUIKSPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C(=S)N)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate |
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